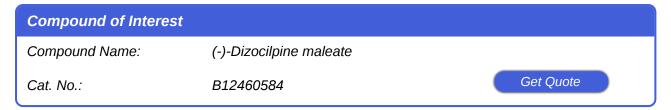


Application Notes and Protocols for (-)-Dizocilpine Maleate in Rodent Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dizocilpine maleate, commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By binding to a site within the receptor's ion channel, MK-801 blocks the influx of Ca2+, thereby inhibiting NMDA receptor-mediated signaling. This mechanism of action makes it a valuable pharmacological tool in neuroscience research to study the role of the NMDA receptor in various physiological and pathological processes. In rodent models, MK-801 is widely used to induce behaviors that mimic symptoms of neuropsychiatric and neurological disorders, including schizophrenia, psychosis, and cognitive dysfunction. It is also utilized in models of neuroprotection against excitotoxic insults like ischemia.

These application notes provide a comprehensive overview of the dosages and protocols for using **(-)-Dizocilpine maleate** in rodent models, tailored for researchers in neuroscience, pharmacology, and drug development.

Data Presentation: (-)-Dizocilpine Maleate Dosages in Rodent Models

The following tables summarize the quantitative data on MK-801 dosages for various applications in rats and mice. Dosages can vary depending on the specific research question,





rodent strain, and experimental design.[1]

Table 1: MK-801 Dosage for Schizophrenia-Like Models



Species/Strain	Dosage Range (mg/kg)	Route of Administration	Key Observations & Applications
Rats			
Sprague-Dawley	0.05 - 0.15	Intraperitoneal (i.p.)	Induction of hyperlocomotion, stereotypy, and deficits in behavioral flexibility.[2] Used to model positive and negative symptoms of schizophrenia.[3]
Long-Evans	0.15	i.p.	Disruption of behavioral flexibility in serial reversal learning tasks.[4]
Wistar	0.5 - 1.0 (chronic)	i.p.	Induction of hyperlocomotion that persists into adulthood.[5]
Mice			
CD-1	0.1 - 0.3 (acute)	i.p.	Dose-dependent induction of various neuropsychiatric symptoms, including diminished spontaneous alternation, hyperlocomotion, social deficits, and decreased self- grooming.[6][7]
C57BL/6	0.6 (chronic)	i.p.	Induction of schizophrenia-like behavioral



			abnormalities and decreased NMDA receptor and BDNF expression.[6]
ICR	0.1	i.p. or Subcutaneous (s.c.)	Induction of memory and learning impairments.[8]

Table 2: MK-801 Dosage for Neuroprotection Studies



Species/Strain	Dosage Range (mg/kg)	Route of Administration	Key Observations & Applications
Rats			
Wistar	1.5 - 5.0	Intravenous (i.v.)	Neuroprotection against hypoglycemic brain damage.[9]
Sprague-Dawley	0.5	i.v.	Reduction of focal ischemic brain damage.[10]
Sprague-Dawley	0.04 (bolus) + 0.6 μg/kg/min (infusion)	i.v.	Determination of minimum effective plasma concentration for neuroprotection in a middle cerebral artery occlusion model.
Wistar	3.0	i.p.	Protection against repeated global ischemic insults.[11]
Mice			
ICR	1.0	s.c. or i.p.	Induction of vacuolization in cortical neurons. High doses (10 mg/kg) caused irreversible neurodegeneration. [12]

Table 3: MK-801 Dosage for Cognitive Impairment Models



Species/Strain	Dosage Range (mg/kg)	Route of Administration	Key Observations & Applications
Rats			
Sprague-Dawley	0.05 - 0.1	i.p.	Interference with cognitively demanding forms of behavioral flexibility.[2]
Long-Evans	0.1	i.p.	Disruption of the retention of new information.
Wistar	10 (single high dose)	i.p.	Long-lasting impairment of water maze performance.[1]
Mice			
CD-1	0.1	i.p.	Diminished spontaneous alternation in the Y-maze test.[7]
C57BL/6J	0.05 - 0.3	i.p.	Dose-dependent decline in spatial working memory.

Experimental Protocols

Protocol 1: Induction of Schizophrenia-Like Behaviors in Mice

This protocol describes the induction of schizophrenia-like symptoms in mice using repeated injections of MK-801, as adapted from studies modeling both positive and negative symptoms. [6]

Materials:



- (-)-Dizocilpine maleate (MK-801)
- Sterile saline (0.9% NaCl)
- Syringes and needles for intraperitoneal injection
- Appropriate mouse strain (e.g., C57BL/6)
- Behavioral testing apparatus (e.g., open field arena, social interaction chamber)

Procedure:

- Animal Handling and Habituation:
 - House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
 - Handle the mice for several days prior to the experiment to acclimate them to the researcher.
 - Habituate the mice to the behavioral testing rooms and apparatuses for at least 1-2 days before the start of the experiment.
- Drug Preparation:
 - Prepare a stock solution of MK-801 by dissolving it in sterile saline. A common stock concentration is 1 mg/ml.[6]
 - On the day of injection, dilute the stock solution with sterile saline to the desired final concentration for a 0.6 mg/kg dose. The injection volume should be consistent across all animals (e.g., 10 ml/kg).
- Administration:
 - Administer MK-801 (0.6 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection once daily for 14 consecutive days.[6]
- Behavioral Testing:



- Conduct behavioral tests to assess schizophrenia-like symptoms. Testing is typically performed 30 minutes after the final MK-801 or vehicle injection.
- Open Field Test (for locomotor activity): Place the mouse in the center of an open field arena and record its activity for a set period (e.g., 15-30 minutes). Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[6]
- Social Interaction Test (for negative symptoms): Place the test mouse in an arena with a novel mouse and measure the duration and frequency of social behaviors (e.g., sniffing, following, grooming) for a defined period.[6]
- Cognitive Tests (e.g., Y-maze, Morris water maze): Assess cognitive deficits, such as impaired working memory or spatial learning.[6][7]
- Data Analysis:
 - Analyze the data using appropriate statistical tests (e.g., t-test, ANOVA) to compare the behavioral outcomes between the MK-801-treated group and the vehicle-treated control group.

Protocol 2: Neuroprotection Study in a Rat Model of Focal Ischemia

This protocol outlines a method to assess the neuroprotective effects of MK-801 in a rat model of focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO).

Materials:

- (-)-Dizocilpine maleate (MK-801)
- Sterile saline (0.9% NaCl)
- Anesthetics (e.g., isoflurane)
- Surgical instruments for MCAO
- Physiological monitoring equipment (temperature, blood pressure)



Histological supplies (e.g., TTC stain)

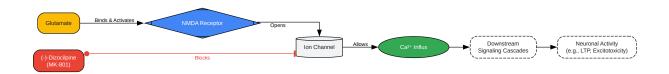
Procedure:

- Animal Preparation and Anesthesia:
 - Anesthetize the rat (e.g., Sprague-Dawley) with an appropriate anesthetic.
 - Maintain the animal's body temperature at 37°C using a heating pad.
- Induction of Focal Ischemia (MCAO):
 - Perform the MCAO surgery to induce a focal ischemic stroke. This typically involves the intraluminal filament method.
- Drug Preparation and Administration:
 - Prepare MK-801 solution in sterile saline.
 - Administer MK-801 or vehicle (saline) at the desired dose and route. For example, a 0.5 mg/kg intravenous (i.v.) injection can be given 30 minutes before or after MCAO.[10]
 Alternatively, a continuous infusion protocol can be used to maintain a steady plasma concentration.
- Post-operative Care and Monitoring:
 - Monitor the animal's physiological parameters during and after surgery.
 - o Allow the animal to recover from anesthesia.
- Assessment of Neuroprotection:
 - At a predetermined time point after MCAO (e.g., 24 hours), euthanize the animal.
 - Harvest the brain and section it.
 - Stain the brain sections with a marker of infarct volume, such as 2,3,5-triphenyltetrazolium chloride (TTC).



- Quantify the infarct volume in the MK-801-treated and vehicle-treated groups.
- Data Analysis:
 - Compare the infarct volumes between the groups using statistical analysis to determine the neuroprotective efficacy of MK-801.

Mandatory Visualizations Signaling Pathway of (-)-Dizocilpine Maleate (MK-801)

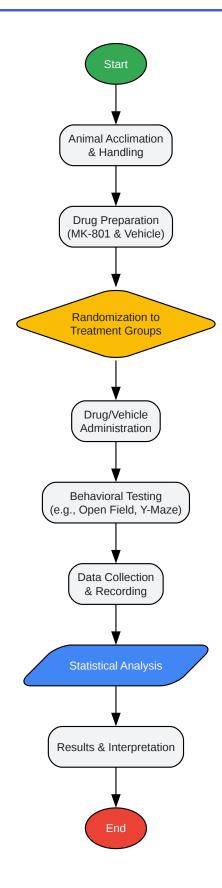


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Caption: Mechanism of action of (-)-Dizocilpine maleate (MK-801).

Experimental Workflow for Rodent Behavioral Studies with MK-801





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